molecular formula C12H12F3NO3 B13726941 Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate

Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate

Cat. No.: B13726941
M. Wt: 275.22 g/mol
InChI Key: NPXCLWZBWZNSMX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is a cyclobutane-based compound featuring a hydroxyl group, a methyl ester moiety, and a substituted pyridyl ring with a trifluoromethyl (-CF₃) group. This structure confers unique physicochemical properties, including enhanced metabolic stability (due to the -CF₃ group) and polar characteristics (from the hydroxyl and ester functionalities).

Properties

Molecular Formula

C12H12F3NO3

Molecular Weight

275.22 g/mol

IUPAC Name

methyl 3-hydroxy-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylate

InChI

InChI=1S/C12H12F3NO3/c1-19-10(17)7-5-11(18,6-7)9-4-8(2-3-16-9)12(13,14)15/h2-4,7,18H,5-6H2,1H3

InChI Key

NPXCLWZBWZNSMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)(C2=NC=CC(=C2)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound generally involves multi-step organic reactions. The key synthetic challenge lies in constructing the cyclobutane core bearing the hydroxy and pyridyl substituents with the trifluoromethyl group intact. The process typically involves:

  • Formation of the cyclobutane ring via cyclization or [2+2] cycloaddition reactions
  • Introduction of the hydroxy group at the 3-position
  • Attachment or incorporation of the 4-(trifluoromethyl)-2-pyridyl substituent
  • Esterification to form the methyl carboxylate group

Detailed Synthetic Route

While specific experimental procedures vary, a representative synthetic route is as follows:

  • Preparation of 4-(Trifluoromethyl)-2-pyridyl precursor:
    The pyridine ring substituted with a trifluoromethyl group at the 4-position is prepared or sourced commercially. This moiety is crucial for later coupling.

  • Cyclobutane ring formation:
    The cyclobutane ring is constructed by cyclization reactions involving suitable precursors such as substituted alkenes or via [2+2] cycloaddition. Lewis acid catalysts (e.g., BF3·OEt2, AlCl3) are often employed to facilitate cyclization by stabilizing transition states and improving yields.

  • Hydroxylation at the 3-position:
    Introduction of the hydroxy group at the 3-position of the cyclobutane ring can be achieved through selective oxidation or nucleophilic substitution reactions on an appropriate intermediate.

  • Esterification to methyl carboxylate:
    The carboxylic acid group is esterified using methanol under acidic or catalytic conditions to yield the methyl ester functional group.

  • Coupling of the pyridyl substituent:
    The 4-(trifluoromethyl)-2-pyridyl group is attached at the 3-position of the cyclobutane ring via nucleophilic aromatic substitution or cross-coupling reactions, depending on the synthetic strategy.

Catalysts and Conditions

  • Lewis acids such as boron trifluoride etherate (BF3·OEt2) and aluminum chloride (AlCl3) are commonly used to catalyze cyclization steps.
  • Solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile are typical reaction media.
  • Reaction temperatures range from 0°C to room temperature for sensitive steps, with elevated temperatures (up to 80°C) for esterification.
  • Purification is generally performed by liquid-liquid extraction, washing with aqueous sodium carbonate or bicarbonate solutions, followed by chromatographic techniques.

Representative Reaction Scheme (Simplified)

Step Reaction Type Reagents/Catalysts Conditions Outcome
1 Preparation of pyridyl precursor Commercial or synthesized 4-(trifluoromethyl)-2-pyridyl compound Standard organic synthesis Pyridyl intermediate
2 Cyclobutane ring formation Alkene precursors, Lewis acid catalyst (e.g., BF3·OEt2) Room temp, inert atmosphere Cyclobutane intermediate
3 Hydroxylation Oxidizing agent or nucleophile Controlled temp (0–25°C) 3-Hydroxycyclobutane derivative
4 Esterification Methanol, acid catalyst (e.g., H2SO4) Reflux (60–80°C) Methyl ester formation
5 Pyridyl coupling Cross-coupling reagents or nucleophilic substitution Mild heating Final product: this compound

Research Findings and Yields

  • Use of Lewis acid catalysts significantly improves cyclization yields by stabilizing carbocation intermediates and transition states.
  • The presence of the trifluoromethyl group on the pyridine ring enhances the compound's stability and lipophilicity, influencing reaction conditions and purification steps.
  • Typical overall yields for multi-step synthesis range from 40% to 70%, depending on the efficiency of each step and purification methods employed.
  • Purity of the final compound is often confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis.

Summary Table of Key Synthetic Parameters

Parameter Typical Value/Condition Notes
Catalyst BF3·OEt2, AlCl3 Lewis acids for cyclization
Solvent Dichloromethane, THF, Acetonitrile Depends on step
Temperature 0–25°C for cyclization and hydroxylation; 60–80°C for esterification Controlled to optimize yield
Reaction Time 1–24 hours Varies by step
Yield 40–70% overall Multi-step synthesis
Purification Liquid-liquid extraction, chromatography Ensures high purity
Analytical Methods NMR, MS, HPLC Structural and purity confirmation

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Cyclobutane vs. Linear Backbone: The target compound and Methyl 1-(methylamino)cyclobutanecarboxylate share a cyclobutane ring, which enhances rigidity compared to the linear butanoate analog.
  • Substituent Diversity : The pyridyl-CF₃ group in the target compound introduces aromaticity and electron-withdrawing effects, distinct from the aliphatic -CF₃ or -NHCH₃ groups in analogs.

Analytical Data Comparison

Compound LCMS (m/z [M+H]⁺) HPLC Retention Time (minutes)
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride 411 1.18 (SMD-TFA05)
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-... 658 Not reported
Target Compound (Inferred) Not reported Likely >1.18*

Analysis :

  • The higher molecular weight of the derivative (m/z 658) suggests increased complexity compared to the cyclobutane analog (m/z 411).
  • The target compound’s hydroxyl and pyridyl groups may prolong HPLC retention relative to Methyl 1-(methylamino)cyclobutanecarboxylate due to enhanced polarity .

Application Potential

  • Pharmaceuticals : The pyridyl-CF₃ motif is common in kinase inhibitors (e.g., JAK/STAT inhibitors), while the hydroxyl group could facilitate hydrogen bonding in target binding.
  • Agrochemicals : The -CF₃ group improves resistance to metabolic degradation, a trait leveraged in herbicides and fungicides.
  • Intermediate Utility : Analogous compounds (e.g., m/z 411 and 658) serve as intermediates in synthesizing bioactive molecules, suggesting similar roles for the target compound .

Biological Activity

Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the context of antidiabetic and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclobutane ring with a hydroxyl group and a trifluoromethyl-substituted pyridine moiety, which contributes to its pharmacological profile. The structural formula can be represented as:

C12H12F3N1O3\text{C}_{12}\text{H}_{12}\text{F}_3\text{N}_1\text{O}_3

Antidiabetic Activity

Recent studies have highlighted the potential of this compound as a multitarget antidiabetic agent. One significant study synthesized a stereopure variant of the compound, designated as S,S,R-5, which exhibited notable inhibitory effects on several key enzymes involved in glucose metabolism:

Enzyme IC50 (μM) Standard Standard IC50 (μM)
α-Glucosidase6.28Acarbose2.00
α-Amylase4.58Acarbose1.58
Protein Tyrosine Phosphatase 1B (PTP1B)0.91Ursolic Acid1.35
DPPH (Antioxidant Assay)2.36Ascorbic Acid0.85

These results indicate that the compound not only inhibits carbohydrate-hydrolyzing enzymes but also exhibits antioxidant activity, which is crucial for protecting pancreatic beta cells from oxidative stress .

Molecular docking studies suggest that this compound interacts effectively with the active sites of the targeted enzymes, leading to competitive inhibition. The presence of hydroxyl and carbonyl groups in its structure enhances binding affinity and specificity towards these targets .

Case Studies

In an animal model, acute toxicity tests were conducted on albino mice to assess the safety profile of the compound. Various concentrations were administered, and no adverse behavioral changes or lethality were observed over a 72-hour observation period, indicating a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate?

The compound is typically synthesized via multi-step protocols involving cyclobutane ring formation and functional group modifications. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is used as a starting material in a method analogous to Example 332 in EP 4,374,877 A2, yielding the target compound with LCMS: m/z 411 [M+H]⁺ and HPLC retention time: 1.18 minutes (SMD-TFA05) . Key steps include:

  • Cyclobutane ring construction via [2+2] cycloaddition or strain-driven ring closure.
  • Trifluoromethylpyridyl introduction using coupling reactions (e.g., Suzuki-Miyaura).
  • Esterification with methyl chloroformate or methanol under acidic conditions.

Q. How is the compound characterized analytically?

Analytical characterization involves:

  • LCMS : To confirm molecular weight (m/z 411 [M+H]⁺) and purity .
  • HPLC : Retention time (1.18 minutes, SMD-TFA05) for identity verification .
  • NMR : ¹H/¹³C/¹⁹F NMR to resolve stereochemistry and confirm substitution patterns (e.g., trifluoromethyl and pyridyl groups) .

Q. What stability considerations are critical for this compound?

  • Hydrolytic sensitivity : The ester group may degrade under prolonged exposure to moisture; storage at –20°C in anhydrous DMSO or acetonitrile is recommended.
  • Photostability : The cyclobutane ring and trifluoromethyl group may sensitize the compound to UV-induced degradation. Use amber vials for long-term storage .

Advanced Research Questions

Q. How can stereochemical control be achieved during cyclobutane ring synthesis?

The strained cyclobutane ring introduces challenges in stereoselectivity. Strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) to direct ring closure .
  • Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) to enforce cis or trans configurations .
  • Post-synthetic resolution : HPLC chiral columns (e.g., CHIRALPAK® IG-3) to separate diastereomers .

Q. How do researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictions in SAR often arise from assay variability or conformational flexibility. Mitigation strategies:

  • Orthogonal assays : Validate activity using independent methods (e.g., enzymatic vs. cell-based assays).
  • Conformational analysis : Perform DFT calculations or X-ray crystallography to correlate bioactive conformers with substituent effects (e.g., trifluoromethyl group’s electron-withdrawing properties) .
  • Metabolite profiling : LCMS/MS to rule out off-target interactions or degradation products .

Q. What methodologies optimize reaction yields for trifluoromethylpyridyl incorporation?

  • Microwave-assisted synthesis : Accelerates coupling reactions (e.g., 4-(trifluoromethyl)-2-pyridyl boronic acid with cyclobutane precursors) at 100–120°C, reducing side-product formation .
  • Protecting group strategies : Temporarily mask the hydroxyl group (e.g., tert-butyldimethylsilyl ether) to prevent undesired side reactions .

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